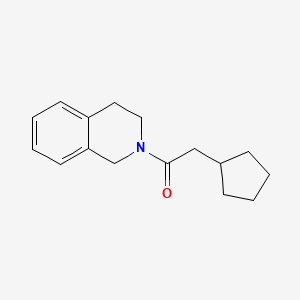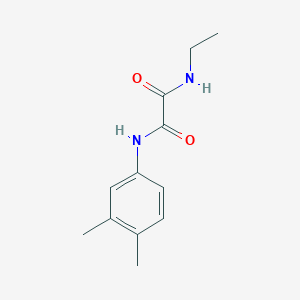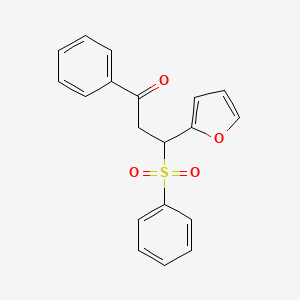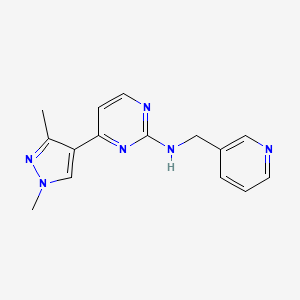
2-(cyclopentylacetyl)-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- Synthesis of Tetrahydroisoquinolines: The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives involves various methods, including cycloaddition reactions and asymmetric synthesis techniques. For instance, Kotha and Banerjee (2007) describe a route involving a combination of [2+2+2]- and [4+2]-cycloaddition reactions for synthesizing tetrahydroisoquinoline-3-carboxylic acid derivatives (Kotha & Banerjee, 2007). Similarly, Vicario et al. (1999) report an enantioselective method for synthesizing 4-alkyl substituted tetrahydroisoquinolines (Vicario et al., 1999).
Molecular Structure Analysis
- Crystal Structure Analysis: The crystal structure and molecular configuration of tetrahydroisoquinoline derivatives can be analyzed through techniques like X-ray crystallography. Akkurt et al. (2021) provide insights into the crystal structure of a tetrahydroisoquinoline derivative, noting the orientation of various functional groups in the molecule (Akkurt et al., 2021).
Chemical Reactions and Properties
- Chemical Reactivity: Tetrahydroisoquinolines participate in various chemical reactions, including cycloadditions, Friedel-Crafts acylation, and reductive amination. The work by Itoh et al. (2020) on the synthesis of tetrahydroquinolines through photo-induced cycloaddition reactions highlights the chemical reactivity of these compounds (Itoh et al., 2020).
Physical Properties Analysis
- Structural and Physical Characteristics: The physical properties of tetrahydroisoquinolines, such as melting points, solubility, and crystalline structure, are determined by their molecular structure. The detailed structural analysis, as seen in the work of Akkurt et al. (2021), can provide insights into these physical properties (Akkurt et al., 2021).
Chemical Properties Analysis
- Chemical Behavior and Interactions: The chemical properties of tetrahydroisoquinolines, including their reactivity and stability, are influenced by their functional groups and molecular structure. Studies like those by Zhang and Li (2002) on the synthesis of tetrahydroquinoline derivatives shed light on the compound's chemical behavior (Zhang & Li, 2002).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-cyclopentyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c18-16(11-13-5-1-2-6-13)17-10-9-14-7-3-4-8-15(14)12-17/h3-4,7-8,13H,1-2,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEAIHYGSGFYRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide](/img/structure/B4998718.png)
![4,4'-[2-(4-bromophenyl)-4,6-pyrimidinediyl]dimorpholine](/img/structure/B4998720.png)
![2-{[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]thio}acetamide](/img/structure/B4998723.png)
![1-{2-nitro-4-[(3-nitrophenyl)sulfonyl]phenyl}piperidine](/img/structure/B4998731.png)
![N~1~-allyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4998738.png)
![N-{4-[(diethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B4998748.png)

![N-cyclopropyl-N'-(6-quinolinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4998773.png)
![2-ethoxy-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4998774.png)
![1-(3-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4998786.png)

![2-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thio]-1H-benzimidazole](/img/structure/B4998815.png)
![[1-(4-bromophenyl)ethyl]formamide](/img/structure/B4998828.png)